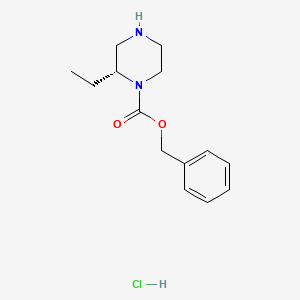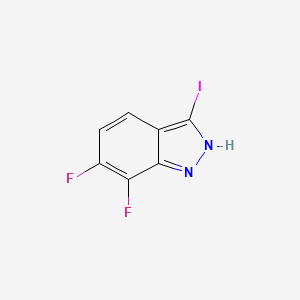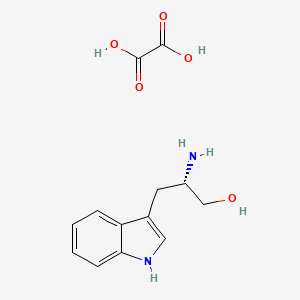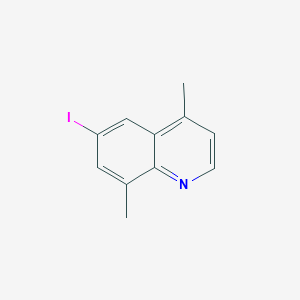
R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl, also known as ®-Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride, is a compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its versatile chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl typically involves the protection of the piperazine ring followed by the introduction of the ethyl group. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the development of agrochemicals and other industrial products .
作用機序
The mechanism of action of R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms . Additionally, piperazine derivatives can modulate voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in nerve and muscle cells .
類似化合物との比較
R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Employed for chronic angina.
Aripiprazole: An antipsychotic used for schizophrenia and bipolar disorder.
Quetiapine: Another antipsychotic for the treatment of schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific structural features and its versatile applications in various fields of research and industry.
特性
CAS番号 |
1217663-03-0 |
|---|---|
分子式 |
C14H21ClN2O2 |
分子量 |
284.78 g/mol |
IUPAC名 |
benzyl (2R)-2-ethylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-13-10-15-8-9-16(13)14(17)18-11-12-6-4-3-5-7-12;/h3-7,13,15H,2,8-11H2,1H3;1H/t13-;/m1./s1 |
InChIキー |
AHUBJCSLWUMDOY-BTQNPOSSSA-N |
異性体SMILES |
CC[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
正規SMILES |
CCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isoquino[3,4-b]phenanthridine](/img/structure/B11844399.png)

![N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B11844408.png)
![3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B11844413.png)
![6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B11844419.png)




![6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran]](/img/structure/B11844441.png)
![N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11844448.png)



